molecular formula C17H15N3O B14125254 6-Methyl-2-phenylquinoline-4-carbohydrazide CAS No. 41874-25-3

6-Methyl-2-phenylquinoline-4-carbohydrazide

Cat. No.: B14125254
CAS No.: 41874-25-3
M. Wt: 277.32 g/mol
InChI Key: GQYYFKVAEYVYCZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-phenylquinoline-4-carbohydrazide typically involves the reaction of phenylcinchoninic ethyl ester with hydrazine hydrate in ethanol . The reaction conditions include refluxing the mixture for several hours to ensure complete conversion of the ester to the carbohydrazide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-phenylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, hydrazides, and substituted quinolines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-phenylquinoline-4-carbohydrazide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown promising results in inducing cell cycle arrest and apoptosis, making it a potential candidate for anticancer research .

Properties

CAS No.

41874-25-3

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

6-methyl-2-phenylquinoline-4-carbohydrazide

InChI

InChI=1S/C17H15N3O/c1-11-7-8-15-13(9-11)14(17(21)20-18)10-16(19-15)12-5-3-2-4-6-12/h2-10H,18H2,1H3,(H,20,21)

InChI Key

GQYYFKVAEYVYCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NN)C3=CC=CC=C3

Origin of Product

United States

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